Methyl 2-oxoazetidine-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
methyl 2-oxoazetidine-1-carboxylate |
InChI |
InChI=1S/C5H7NO3/c1-9-5(8)6-3-2-4(6)7/h2-3H2,1H3 |
InChI Key |
VEQWAXXIXFFEQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC1=O |
Origin of Product |
United States |
Reaction Mechanisms and Transformations of Methyl 2 Oxoazetidine 1 Carboxylate
Reactivity Profile of the β-Lactam Ring System
The reactivity of the β-lactam ring in methyl 2-oxoazetidine-1-carboxylate is a subject of significant interest due to the prevalence of this structural motif in a wide array of biologically active compounds, most notably penicillin and cephalosporin (B10832234) antibiotics. The four-membered azetidin-2-one (B1220530) core is characterized by significant ring strain, which renders it susceptible to cleavage. The reactivity is further influenced by the substituents at the N-1, C-3, and C-4 positions.
The amide bond within the β-lactam ring exhibits reduced resonance stabilization compared to a typical acyclic amide. This is due to the geometric constraints of the four-membered ring, which can lead to a more pyramidal nitrogen atom and less effective orbital overlap between the nitrogen lone pair and the carbonyl π-system. youtube.comkhanacademy.org This decreased delocalization results in a more electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. youtube.com
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including the cyclic amide (lactam) of this compound. masterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon of the β-lactam. khanacademy.orgyoutube.com This initial addition leads to the formation of a tetrahedral intermediate. libretexts.org Subsequently, the ring remains intact as the leaving group is not part of the ring itself, but rather a group that could be attached at the carbonyl carbon. However, in the case of a simple 2-oxoazetidine structure, the reaction at the carbonyl carbon is intrinsically linked to the ring's fate.
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by the reformation of the carbonyl double bond and the expulsion of a leaving group. masterorganicchemistry.comkhanacademy.org The reactivity towards this substitution is enhanced by the ring strain and the electronic nature of the N-1 substituent. The N-1 methoxycarbonyl group in this compound acts as an electron-withdrawing group, further increasing the electrophilicity of the carbonyl carbon and its susceptibility to nucleophilic attack.
The significant ring strain of the azetidine (B1206935) core makes it prone to ring-opening reactions, a key transformation for this class of compounds. magtech.com.cnrsc.org These reactions can be initiated by a variety of reagents, including nucleophiles, and often require activation, for instance, through the formation of an azetidinium ion. magtech.com.cnnih.gov The cleavage of the C-N or C-C bonds of the ring relieves the inherent strain, providing a thermodynamic driving force for the reaction. youtube.com
The nucleophilic ring-opening of azetidines is a major class of their reactions. magtech.com.cn These reactions can proceed with high stereoselectivity and regioselectivity, yielding functionalized linear amines. nih.gov The outcome of the reaction is heavily influenced by the substituents present on the azetidine ring. magtech.com.cn
The regioselectivity of nucleophilic ring-opening in unsymmetrical azetidines is a critical aspect, determining which of the ring bonds is cleaved. magtech.com.cn This selectivity is governed by a combination of steric and electronic effects. magtech.com.cnmagtech.com.cn In the case of activated azetidinium ions, which are more reactive towards nucleophiles, the site of attack can be predicted with greater certainty. organic-chemistry.orgresearchgate.net
For azetidinium ions lacking a substituent at the C-4 position, nucleophiles generally attack this less substituted carbon. organic-chemistry.orgresearchgate.net Conversely, the presence of a substituent at C-4 can direct the nucleophile to attack the C-2 position. organic-chemistry.org Electronic effects also play a crucial role; unsaturated groups like aryl or carboxylate at the C-2 position can stabilize the transition state of C-N bond cleavage, favoring attack at that carbon. magtech.com.cn Density Functional Theory (DFT) calculations have proven to be a valuable tool in predicting the regioselectivity of these ring-opening reactions. nih.govorganic-chemistry.org
Table 1: Factors Influencing Regioselectivity in Azetidinium Ring Opening
| Factor | Influence on Nucleophilic Attack | Reference |
| Steric Hindrance | Nucleophiles tend to attack the less substituted carbon atom. | magtech.com.cn |
| Electronic Effects | Electron-withdrawing or conjugating substituents can direct attack to the adjacent carbon by stabilizing the transition state. | magtech.com.cn |
| Nucleophile Strength | Strong or sterically bulky nucleophiles often favor attack at the less hindered position. | magtech.com.cn |
| Substituent Position | A substituent at C-4 can favor nucleophilic attack at C-2 in azetidinium ions. | organic-chemistry.org |
The nucleophilic ring-opening of azetidinium ions serves as a powerful and stereoselective method for the synthesis of polysubstituted linear amines. nih.gov This "deconstructive" strategy allows for the creation of highly functionalized and stereodefined acyclic building blocks from cyclic precursors. nih.govresearchgate.net The process often occurs with high diastereoselectivity, preserving the stereochemical information from the starting chiral azetidine. nih.gov A variety of nucleophiles, including nitrogen and oxygen nucleophiles like azide, benzylamine, acetate, and alkoxides, have been successfully employed in these ring-opening reactions. organic-chemistry.org This methodology provides a valuable route to complex amine structures that are important in organic synthesis. nih.gov
Beyond ring-opening, azetidines can undergo ring-expansion reactions to form larger heterocyclic systems. magtech.com.cn These transformations are often driven by the release of ring strain and can be promoted by various reagents and conditions.
While direct conversion of this compound to a 2-oxoazepane (a seven-membered ring) is not a commonly cited specific transformation, ring expansion is a known reaction pathway for related four-membered rings. For instance, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates has been shown to produce 1,3-oxazinan-2-ones (a six-membered ring). nih.gov The general principle of ring expansion involves the cleavage of a ring bond followed by the insertion of atoms and subsequent cyclization. The specific conditions and reagents required would be highly dependent on the desired final structure and the substituents on the starting azetidine.
Ring-Expansion Transformations
Rearrangements Leading to Expanded Heterocyclic Systems
The strained four-membered ring of this compound and its derivatives makes it a versatile precursor for the synthesis of larger, more complex heterocyclic systems through rearrangement reactions. These transformations often involve the cleavage of one or more bonds within the β-lactam core, followed by the formation of new rings.
One notable example is the base-mediated rearrangement of propargylamines containing a 1,3-dithiane (B146892) ring. This reaction proceeds through an expansion of the dithiane ring, ultimately yielding nine-membered sulfur-containing heterocycles, which are dithionine derivatives. itu.edu.tr This transformation occurs under mild conditions in good yields. itu.edu.tr Similarly, propargylamines with five-membered 1,3-dithiolane (B1216140) or seven-membered 1,3-dithiepane (B1616759) rings undergo analogous rearrangements to produce eight- and ten-membered S,S-heterocycles, respectively. itu.edu.tr
Carbocation rearrangements, such as the 1,2-hydride shift and 1,2-alkyl shift (Wagner-Meerwein rearrangements), are also pivotal in the transformation of β-lactam structures. cureffi.org These shifts can lead to the formation of more stable carbocation intermediates, which then drive the formation of expanded or rearranged ring systems. The specific products of these rearrangements are highly dependent on the substitution pattern of the starting β-lactam and the reaction conditions employed.
General Chemical Reactions of this compound and its Analogues
The reactivity of this compound is dominated by the strained β-lactam ring, making it susceptible to a variety of chemical transformations.
The oxidation of the β-lactam ring can lead to a variety of products, depending on the oxidant and the substrate. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided results, the general reactivity of β-lactams suggests that oxidation can occur at the nitrogen atom or at the carbon atoms of the ring. For instance, oxidation can lead to the formation of N-oxy-β-lactams or the introduction of hydroxyl groups on the ring. The development of new oxidizing agents and protocols continues to expand the scope of these transformations.
The reduction of the carbonyl group in the β-lactam ring is a key transformation. The resulting hydroxyl group can then participate in further reactions. For example, in the synthesis of certain complex molecules, the reduction of a β-lactam intermediate is a crucial step.
The reductive cleavage of the N-alkoxycarbonyl group is another important reaction. This is often achieved using dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenation. The removal of this protecting group is essential for the subsequent functionalization of the nitrogen atom.
The β-lactam ring can undergo various electrophilic and radical-mediated transformations. The nitrogen atom, after deprotection of the carboxylate group, can act as a nucleophile. Conversely, the carbonyl group can be activated by Lewis acids to enhance its electrophilicity.
Radical reactions involving β-lactams can be initiated by radical initiators or through photoredox catalysis. These reactions can lead to the formation of C-C bonds at various positions on the β-lactam ring, allowing for the introduction of diverse substituents.
Theoretical and Computational Analysis of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate reaction pathways of β-lactams. researchgate.net
DFT calculations provide valuable insights into the geometries of reactants, transition states, and products, as well as the activation energies associated with different reaction pathways. researchgate.netnih.gov For instance, DFT studies have been employed to investigate the stereoselectivity of β-lactam formation through the Staudinger [2+2] cycloaddition. nih.gov These studies can elucidate the role of catalysts, solvents, and substituents in controlling the stereochemical outcome of the reaction.
In the context of rearrangement reactions, DFT calculations can map out the potential energy surface, identifying the most favorable pathways for ring expansion or other transformations. By analyzing the transition state structures, chemists can gain a deeper understanding of the factors that govern the regioselectivity and stereoselectivity of these complex reactions. For example, computational analysis has been used to explore the mechanistic pathways of cyclization processes leading to β-lactam formation, including the evaluation of alternative routes and the influence of supramolecular hosts on the reaction mechanism. researchgate.net
Potential Energy Surface Characterization
The reactivity and stability of this compound are intrinsically linked to its potential energy surface (PES). The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. Key features of the PES, such as energy minima corresponding to stable structures and transition states corresponding to the highest energy point along a reaction pathway, provide crucial insights into reaction mechanisms and kinetics.
Theoretical Evaluation of Ring Strain and Reactivity
The four-membered azetidinone ring, also known as a β-lactam, is characterized by significant ring strain, estimated to be around 25.4 kcal/mol for the parent azetidine. rsc.org This inherent strain is a primary driver of the chemical reactivity of β-lactam compounds. The addition of an amide group within the ring, as in azetidin-2-ones, introduces angle strain that makes the carbonyl group more susceptible to nucleophilic attack. globalresearchonline.net This increased electrophilicity of the carbonyl carbon is a hallmark of β-lactam chemistry. globalresearchonline.net
Computational studies on related N-alkoxycarbonyl azetidin-2-ones provide valuable data on the energetic barriers associated with the cleavage of the strained ring. Theoretical evaluations of 1,4-bis(alkoxycarbonyl)azetidin-2-ones, which bear structural resemblance to this compound, have been performed to understand their stability and reactivity, particularly in the context of their potential as enzyme inhibitors. uliege.be
Ab initio calculations were conducted to determine the energy barriers for the hydrolysis of different carbonyl groups within these molecules, which is a critical reaction in their biological activity and degradation. uliege.be These calculations focused on the energy required to reach the transition state for the cleavage of the C-N bond within the β-lactam ring. uliege.be
The following interactive data table summarizes the calculated energy barriers for the C-N bond cleavage in a model N-alkoxycarbonyl azetidin-2-one, providing insight into the energy landscape of such reactions.
| Compound Feature | Calculated Energy Barrier for C-N Cleavage (kcal/mol) |
| Unsubstituted N-alkoxycarbonylazetidinone | > Value not explicitly quenched, but lower than substituted counterparts |
| (S)-configuration with alkoxycarbonyl side-chain at C4 | Significantly increased barrier |
| (R)-configuration with alkoxycarbonyl side-chain at C4 | Lower barrier than (S)-configuration |
| Bromine substitution (electronic effect) | Decreased energy barrier |
Note: The data is based on theoretical calculations for related 1,4-bis(alkoxycarbonyl)azetidin-2-ones and serves as an illustrative model for the reactivity of N-alkoxycarbonyl β-lactams. The exact values for this compound may vary.
The data indicates that substituents on the β-lactam ring can significantly influence the activation energy for ring-opening reactions. For instance, the stereochemistry at the C4 position and the presence of electron-withdrawing groups like bromine can modulate the stability of the transition state for C-N bond cleavage. uliege.be While a specific potential energy surface characterization for this compound is not extensively documented in the literature, these findings on analogous structures suggest that the molecule's reactivity is governed by a delicate balance of ring strain and the electronic effects of the N-methoxycarbonyl group. The inherent strain of the azetidinone ring primes it for nucleophilic attack, and the potential energy surface would reflect the energetic pathways for such transformations.
Spectroscopic and Structural Elucidation Methodologies for Methyl 2 Oxoazetidine 1 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural assignment of organic molecules, including methyl 2-oxoazetidine-1-carboxylate and its derivatives.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. In this compound, the protons on the azetidinone ring and the methyl ester group exhibit characteristic chemical shifts and coupling patterns.
The protons of the azetidinone ring typically appear as multiplets. The chemical shifts are influenced by the substituents on the ring. For instance, the protons on the CH₂ group adjacent to the nitrogen are expected to resonate at a different frequency compared to the CH₂ group adjacent to the carbonyl group.
Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ) in ppm
| Proton Assignment | Typical Chemical Shift Range (ppm) | Multiplicity |
| Azetidinone Ring Protons (CH₂) | 2.5 - 4.5 | Multiplet |
| Methyl Ester Protons (CH₃) | 3.5 - 4.0 | Singlet |
Note: Chemical shifts are relative to a standard reference, typically tetramethylsilane (B1202638) (TMS), and can vary depending on the solvent and substituents.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the β-lactam ring is characteristically found at a downfield chemical shift due to the deshielding effect of the double bond and the adjacent nitrogen atom. The carbonyl carbon of the methyl ester group also appears in the downfield region, but typically at a slightly different chemical shift from the lactam carbonyl. The carbons of the azetidinone ring and the methyl group of the ester appear at more upfield chemical shifts.
Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Assignment | Typical Chemical Shift Range (ppm) |
| β-Lactam Carbonyl Carbon (C=O) | 165 - 175 |
| Ester Carbonyl Carbon (C=O) | 170 - 180 |
| Azetidinone Ring Carbons (CH₂) | 40 - 60 |
| Methyl Ester Carbon (CH₃) | 50 - 55 |
Note: Chemical shifts are relative to TMS and can be influenced by the solvent and molecular structure.
Advanced NMR Techniques for Stereochemical Elucidation
For derivatives of this compound with stereocenters, advanced NMR techniques are crucial for determining the relative and absolute stereochemistry.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY, are used to identify protons that are close to each other in space, regardless of whether they are connected by chemical bonds. This information is vital for establishing the stereochemical relationships between substituents on the azetidinone ring.
Correlation Spectroscopy (COSY): COSY experiments reveal which protons are coupled to each other, helping to trace the connectivity of the proton network within the molecule.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These 2D NMR techniques correlate proton signals with their directly attached carbon atoms (HSQC) or with carbons that are two or three bonds away (HMBC). These correlations are instrumental in unambiguously assigning all proton and carbon signals in the molecule. beilstein-journals.org
The coupling constants (J-values) between vicinal protons on the azetidinone ring are also highly informative for determining stereochemistry. Generally, the coupling constant for cis protons is larger than for trans protons.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent absorption band is that of the β-lactam carbonyl group.
The stretching vibration of the β-lactam carbonyl (C=O) typically appears at a higher frequency (around 1730-1760 cm⁻¹) compared to the carbonyl of a non-cyclic amide due to the ring strain. The carbonyl of the methyl ester group also shows a strong absorption in the region of 1735-1750 cm⁻¹. The C-N and C-O stretching vibrations also give rise to characteristic bands in the fingerprint region of the spectrum.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| β-Lactam Carbonyl | C=O Stretch | 1730 - 1760 |
| Ester Carbonyl | C=O Stretch | 1735 - 1750 |
| C-N Bond | Stretch | 1350 - 1000 |
| C-O Bond | Stretch | 1300 - 1000 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound.
The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for β-lactams involve the cleavage of the four-membered ring. The loss of small, stable molecules such as carbon monoxide (CO) or ketene (B1206846) (CH₂=C=O) from the molecular ion can lead to the formation of characteristic fragment ions. The analysis of these fragments helps to confirm the presence of the azetidinone ring and the methyl carboxylate group.
X-ray Diffraction Crystallography for Solid-State Structure Determination
This technique is particularly valuable for unambiguously determining the stereochemistry at all chiral centers and for understanding the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. nih.gov The resulting crystal structure provides a detailed and accurate model of the molecule's geometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region of the electromagnetic spectrum. For this compound and its derivatives, the primary chromophores are the β-lactam ring and the carbamate (B1207046) group. The electronic transitions associated with these groups provide insights into the molecular structure and electronic environment.
The UV-Vis spectrum of a compound is primarily influenced by the electronic transitions between molecular orbitals. In the case of this compound, the key transitions are the n → π* and π → π* transitions of the carbonyl groups within the β-lactam and the carbamate moieties. The lone pair of electrons (n) on the oxygen and nitrogen atoms can be excited to an anti-bonding π* orbital, and electrons in the π-bonding orbitals can be excited to anti-bonding π* orbitals.
The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure and the solvent used for analysis. Generally, π → π* transitions are more intense than n → π* transitions. The conjugation of the lone pair on the nitrogen atom with the carbonyl group of the lactam can influence the energy of these transitions.
Detailed research findings on the specific UV-Vis spectroscopic data for this compound are not extensively reported in readily available literature. However, analysis of related β-lactam structures allows for a general characterization. For instance, studies on various monocyclic β-lactams have been conducted, though often focusing on other spectroscopic techniques like IR and NMR for structural confirmation.
In a study on the photophysical properties of azetidine-containing fluorescent purine (B94841) analogs, the focus was on larger, more complex systems designed for fluorescence applications. nih.gov While these are derivatives of azetidine (B1206935), their electronic properties are dominated by the larger chromophoric systems, making direct comparison to the simple this compound challenging.
Another study on a Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate derivative reported an intense absorption band at 314 nm in tetrahydrofuran (B95107) (THF). mdpi.com The presence of the selenazole ring, a significant chromophore, is the primary contributor to this absorption, and thus this data is not directly transferable to this compound.
For simple, non-conjugated carbonyl compounds, the n → π* transition is typically observed in the 270-300 nm region with a low molar absorptivity (ε). The more intense π → π* transition occurs at shorter wavelengths, often below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. Given the structure of this compound, a weak absorption band corresponding to the n → π* transition of the lactam and/or carbamate carbonyl would be expected in its UV-Vis spectrum.
The following table provides a hypothetical representation of expected UV-Vis absorption data for this compound in a non-polar solvent, based on the general characteristics of similar acyclic amides and esters. It is important to note that this is an estimation and not based on reported experimental data.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |
| Hexane | ~210-220 | < 1000 | n → π* |
Interactive Data Table: Expected UV-Vis Absorption for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |
| Hexane | ~210-220 | < 1000 | n → π* |
Further empirical studies are required to definitively determine and detail the UV-Vis spectroscopic properties of this compound.
Derivatives and Analogues of Methyl 2 Oxoazetidine 1 Carboxylate in Research
Design and Synthesis of Substituted 2-Oxoazetidine-1-carboxylates
The synthesis of the 2-oxoazetidine-1-carboxylate core and its derivatives is a key focus of organic chemistry, with several methods developed to introduce structural diversity. A prominent strategy involves the construction of the β-lactam ring itself through various cyclization reactions. nih.gov
One effective method is the thermally promoted Wolff rearrangement of diazotetramic acids. This reaction generates a reactive β-lactam ketene (B1206846) intermediate. The subsequent trapping of this intermediate with a wide array of nucleophiles—including different alcohols, amines, and thiols—allows for the direct incorporation of diverse substituents at the 3-position, yielding a library of 2-oxoazetidine-3-carboxylic acid esters and amides. nih.gov This approach is highly modular, enabling easy variation of the exocyclic acyl group at a late stage of the synthesis. nih.gov
Other established methods for constructing the β-lactam ring include the [2+2] cycloaddition of ketenes with imines and the intramolecular cyclization of γ-amino-α-diazo-β-ketoesters. nih.gov Intramolecular cyclization of γ-amino alcohols is another common route, where the final ring-closing step forms the strained four-membered azetidinone structure. rsc.org
A summary of these synthetic approaches is presented below:
| Synthetic Method | Precursors | Key Features | Reference |
| Wolff Rearrangement | Diazotetramic acids, Nucleophiles (alcohols, amines, etc.) | Generates β-lactam ketene intermediate; allows late-stage diversification. | nih.gov |
| [2+2] Cycloaddition | Ketenes, Imines | Convergent approach to form the four-membered ring. | nih.gov |
| Intramolecular Cyclization | γ-amino-α-diazo-β-ketoesters | Forms the β-lactam ring from a linear precursor. | nih.gov |
| Intramolecular Cyclization | γ-amino alcohols | Often requires activation of the alcohol (e.g., as a tosylate) followed by base-promoted ring closure. | rsc.org |
These methodologies provide chemists with a robust toolkit for accessing a wide range of substituted 2-oxoazetidine-1-carboxylates, which are crucial starting materials for further synthetic elaboration.
Chiral Methyl 2-Oxoazetidine-1-carboxylate Derivatives and Enantioselective Synthesis
The stereochemistry of the azetidinone ring is critical for its biological activity. Consequently, the development of enantioselective synthetic methods to produce chiral this compound derivatives is of paramount importance. Research has focused on several key strategies, including the use of chiral auxiliaries, chiral catalysts, and biocatalysis.
Chiral auxiliaries, such as Evans oxazolidinones or tert-butanesulfinamide, can be appended to a precursor molecule to direct the stereochemical outcome of key bond-forming reactions. For instance, chiral tert-butanesulfinamide has been used to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org Similarly, chiral oxazolidines derived from amino acids have been employed as templates for the synthesis of α-trifluoromethylated azetidine-2-carboxylic acids. rsc.org
Metal-catalyzed asymmetric synthesis offers another powerful route. Palladium-catalyzed asymmetric allylation of azalactones has been shown to produce chiral azetidines with high enantioselectivity. rsc.org Organocatalysis, using small chiral organic molecules like substituted prolinols, has also emerged as a potent strategy. For example, the [2+2] annulation of aldehydes with aldimines, catalyzed by chiral pyrrolidine (B122466) derivatives, can yield diastereomerically enriched azetidin-2-ols. rsc.org
The stereoselective synthesis of related chiral heterocycles, such as oxazolinyl nih.govrsc.orgoxazetidines, has been achieved through the reaction of lithiated chiral oxazolines with nitrones, demonstrating that chiral precursors can effectively transfer their stereochemical information to the final product. researchgate.net
Key approaches to enantioselective synthesis are highlighted in the table below:
| Strategy | Example | Mechanism/Principle | Reference |
| Chiral Auxiliary | (R)-phenylglycinol-derived oxazolidine | Condensation with a trifluoroacetoacetate, followed by cyclization, to form a chiral azetidine (B1206935) derivative. | rsc.org |
| Chiral Auxiliary | tert-Butanesulfinamide | Attached to an imine to direct nucleophilic addition, followed by cyclization to form a chiral azetidine. | rsc.org |
| Metal Catalysis | Palladium-catalyzed allylic amination | Asymmetric allylation of an azalactone followed by intramolecular amination using a chiral ligand. | rsc.org |
| Organocatalysis | Pyrrolidine-based catalysts | Catalyzes the [2+2] annulation of an enamine (from an aldehyde) with an aldimine to form chiral azetidin-2-ols. | rsc.org |
Incorporation into Complex Molecular Architectures
The true value of this compound and its derivatives lies in their utility as building blocks for constructing larger, more complex molecules with significant biological functions. The β-lactam scaffold is a key structural motif in numerous antibiotics, including the penicillins and cephalosporins, where its inherent ring strain is crucial for its mechanism of action as an inhibitor of bacterial cell wall synthesis. nih.gov
Beyond classical antibiotics, these scaffolds are incorporated into a variety of other pharmacologically important molecules. nih.gov They are frequently used as constrained amino acid surrogates in the design of peptidomimetics, helping to enforce specific conformations that can enhance binding to biological targets like enzymes. 4-Oxoazetidine-2-carbaldehydes, for example, serve as versatile bifunctional building blocks for synthesizing complex natural products, alkaloids, and various amino acids and amino sugars. rsc.org
A concrete example of their modern application is in the synthesis of the Janus kinase (JAK) inhibitor, baricitinib (B560044). A key intermediate in the industrial-scale production of baricitinib is tert-butyl 3-oxoazetidine-1-carboxylate, which undergoes further chemical modification to build the complex heterocyclic core of the final drug molecule. This demonstrates the continued relevance of this scaffold in contemporary drug discovery and development.
Structure-Reactivity Relationship Studies within Oxoazetidine Systems
The chemical behavior of the oxoazetidine ring is intrinsically linked to its structure, including its substitution pattern and inherent ring strain. Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and predicting the chemical properties of new derivatives.
The steric and electronic properties of substituents have a profound impact on reactivity. rsc.org For example, the presence of a strongly electron-withdrawing group like a trifluoromethyl substituent at the C-2 position of an azetidine precursor reduces the nucleophilicity of the ring nitrogen. This electronic effect necessitates the use of a much stronger base to achieve the final intramolecular cyclization to form the β-lactam ring. rsc.org
Steric hindrance also plays a critical role. In the Wolff rearrangement approach to 2-oxoazetidine-3-carboxylates, the stereochemistry of the starting diazotetramic acid dictates the outcome. 5-monosubstituted diazotetramic acids consistently yield trans-diastereomeric β-lactam products, showcasing a high degree of stereocontrol inherent to the reaction mechanism. nih.gov Conversely, extreme steric bulk, such as a spiro-adamantane substituent, can completely shut down the desired reaction, preventing the formation of the β-lactam altogether. nih.gov
The strained four-membered ring itself is a key reactive site. It can undergo ring-opening reactions when treated with certain reagents, a property that can be exploited for further synthetic transformations. rsc.org The dual reactivity of derivatives like 4-oxoazetidine-2-carbaldehydes, which can act as both protected α-amino aldehydes and masked β-amino acids, further highlights how the specific arrangement of functional groups on the strained ring system governs its synthetic utility. rsc.org
Applications of Methyl 2 Oxoazetidine 1 Carboxylate in Chemical Research and Design
Role as a Versatile Chemical Building Block in Organic Synthesis
The strained four-membered ring of methyl 2-oxoazetidine-1-carboxylate makes it a reactive and useful building block in organic synthesis. The β-lactam (azetidin-2-one) structure is a key fragment in many organic molecules and its strain energy can be harnessed for the synthesis of a variety of compounds. researchgate.net This includes the preparation of aromatic β-amino acids, peptides, polyamines, and other complex heterocyclic structures. researchgate.net
The reactivity of the azetidine (B1206935) ring, which lies between the highly strained aziridines and the more stable pyrrolidines, allows for controlled functionalization through the cleavage of the σ-N–C bond under specific reaction conditions. rsc.org Synthetic strategies often involve the construction of the β-lactam ring itself, for instance, through the [2+2] cycloaddition of acyl ketenes with imines or via the Wolff rearrangement of γ-amino-α-diazo-β-ketoesters followed by intramolecular cyclization. nih.gov The development of new synthetic methods continues to expand the utility of azetidine derivatives, providing access to a diverse range of structurally complex molecules. nih.govrsc.org
Furthermore, derivatives such as 4-oxoazetidine-2-carbaldehydes, which can be considered protected α-amino aldehydes and masked β-amino acids, exhibit dual reactivity that is valuable in a wide array of synthetic applications, particularly in diastereoselective processes. researchgate.net The versatility of the azetidine scaffold is also demonstrated in its use as a template for constructing fused heterocyclic systems. researchgate.net
Application as a Scaffold in Medicinal Chemistry Research
The rigid, three-dimensional structure of the azetidine ring present in this compound makes it a privileged scaffold in medicinal chemistry. rsc.orgnih.gov Its lower molecular weight compared to larger heterocyclic systems can lead to improved ligand efficiency, a key parameter in drug design. nih.gov The nitrogen atom within the ring offers a site for synthetic modification and can be incorporated as a basic center in target molecules. nih.gov
Design of Inhibitors Targeting Specific Biochemical Pathways (e.g., β-lactamases, JAK1/2, USP7)
The 2-oxoazetidine-3-carboxylic acid framework, a close relative of this compound, is a key component in the design of various enzyme inhibitors. nih.gov
β-Lactamase Inhibitors: Derivatives of 2-oxoazetidine-3-carboxylic acid have shown potential as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.govmdpi.comnih.gov The core β-lactam structure can mimic the natural substrate of these enzymes, leading to their inactivation. mdpi.comnih.gov The development of novel β-lactamase inhibitors often involves creating focused libraries of compounds that target the highly conserved carboxylate-binding pocket within the enzyme's active site. nih.govresearcher.life
JAK1/2 Inhibitors: The Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK2, are involved in cytokine signaling pathways implicated in various diseases. nih.govnih.gov While direct use of the this compound scaffold in JAK inhibitors is not explicitly detailed, the principles of designing small molecule inhibitors often involve rigid scaffolds to achieve specific binding interactions. Pharmacological inhibition of JAK1/2 has been shown to suppress signaling pathways crucial for the progression of certain cancers. nih.gov
USP7 Inhibitors: Ubiquitin-specific protease 7 (USP7) is a deubiquitinase that has emerged as an attractive drug target, particularly in oncology. nih.govnih.gov The design of potent and selective USP7 inhibitors has been advanced through structure-guided methods, including fragment-based screening and scaffold-hopping. nih.gov Although not directly featuring the this compound structure, the development of pyrimidinone-based and other novel scaffolds for USP7 inhibition highlights the importance of identifying unique molecular frameworks for targeting this enzyme. nih.govresearchgate.net
Development of Bioactive Scaffolds for Compound Libraries
The azetidine ring system is a valuable scaffold for the construction of compound libraries for drug discovery. nih.govnih.gov Its rigid nature helps to pre-organize appended functional groups in defined spatial orientations, which can lead to more potent and selective interactions with biological targets. nih.gov The development of synthetic methods to create diverse libraries of azetidine-containing compounds is an active area of research. nih.gov These libraries can be screened against various biological targets to identify new lead compounds for drug development. The use of azetidines and related four-membered heterocycles as bioisosteres for other N-heterocycles is also a common strategy in medicinal chemistry. nih.gov
Mechanistic Studies in Azetidine Ring Chemistry
The significant ring strain of approximately 25.4 kcal/mol is a defining characteristic of the azetidine ring and drives its reactivity. rsc.org This strain, intermediate between that of aziridines and pyrrolidines, allows for unique chemical transformations. rsc.org Mechanistic studies often focus on ring-opening reactions, which can be triggered by various reagents and conditions. For example, acid-mediated intramolecular ring-opening decomposition has been observed in certain N-substituted azetidines. nih.gov Photochemical methods, such as the Norrish–Yang cyclization, provide a sustainable route to highly strained azetidinols, which can then undergo ring-opening reactions. beilstein-journals.org Understanding the mechanisms of these reactions is crucial for designing stable azetidine-containing molecules and for harnessing their reactivity in a controlled manner for synthetic purposes. nih.govbeilstein-journals.org
Utility in Peptidomimetics and Amino Acid Surrogate Research
The rigid conformation of the azetidine ring makes it an excellent scaffold for the design of peptidomimetics and amino acid surrogates. unibo.itnih.gov By incorporating the azetidine moiety into a peptide backbone, specific conformational constraints can be introduced, which can lead to enhanced biological activity, selectivity, and stability against enzymatic degradation. nih.gov
Derivatives of 4-oxoazetidine-2-carboxylic acid have been used as peptidomimetics in the development of enzyme inhibitors. nih.gov The synthesis of peptides containing a 2-oxo-oxazolidine-4-carboxylate, a related five-membered ring system, demonstrates a valuable approach to creating constrained peptidomimetics. unibo.it The development of synthetic routes to novel amino acid-like building blocks containing heterocyclic cores, including those derived from azetidine, is an ongoing area of research aimed at expanding the toolbox for creating new peptidomimetics and bioactive molecules. beilstein-journals.orgscispace.comnih.gov
Future Directions and Emerging Research Avenues for Methyl 2 Oxoazetidine 1 Carboxylate
Exploration of Novel Synthetic Pathways
The synthesis of the 2-azetidinone core is a mature field, yet the quest for more efficient, stereoselective, and environmentally benign methods continues. nih.gov Traditional methods like the Staudinger [2+2] ketene-imine cycloaddition and the Gilman-Speeter ester enolate-imine cyclocondensation have been foundational. researchgate.net However, emerging research focuses on transition-metal catalysis and novel rearrangement reactions to access complex β-lactam structures.
Recent breakthroughs include the use of earth-abundant nickel catalysts for the asymmetric synthesis of chiral β-lactams. sciencedaily.com This approach successfully suppresses the formation of undesired byproducts and provides access to high-value β-lactam products from inexpensive starting materials. sciencedaily.com Other transition metals like copper and palladium are also being employed in innovative ways. For instance, copper-catalyzed radical cross-coupling reactions have been developed to synthesize α-quaternary β-lactams with excellent enantioselectivity. rsc.org Palladium-catalyzed carbonylative cycloadditions represent another diastereoselective route to trans-β-lactams. rsc.org
The Wolff rearrangement of diazotetramic acids, assisted by thermal or microwave conditions, has emerged as a powerful method for producing 2-oxoazetidine-3-carboxylic acid derivatives. beilstein-journals.org This strategy is particularly advantageous as it allows for the introduction of diverse functional groups in the final step of the synthesis by trapping the intermediate ketene (B1206846) with various nucleophiles like alcohols, amines, and thiols. beilstein-journals.org
These advanced methods promise to provide more direct and versatile access to methyl 2-oxoazetidine-1-carboxylate and its analogs, facilitating the exploration of their chemical space.
Table 1: Comparison of Modern Synthetic Strategies for β-Lactam Ring Construction
| Synthetic Strategy | Catalyst/Conditions | Key Advantages | Stereoselectivity | References |
|---|---|---|---|---|
| Nickel-Hydride Catalysis | Nickel-hydride (NiH) species | Uses earth-abundant, low-cost catalyst; high regioselectivity | Enantioselective with chiral ligands | sciencedaily.com |
| Copper-Catalyzed Cross-Coupling | CuBr·S(CH3)2 | Access to α-quaternary β-lactams; broad functionalization scope | Excellent enantioselectivity | rsc.org |
| Palladium-Catalyzed Carbonylation | Palladium complexes / Carbon monoxide | Diastereoselective formation of trans-β-lactams | High diastereoselectivity | rsc.org |
| Wolff Rearrangement | Thermal or microwave irradiation | Allows for late-stage diversification with various nucleophiles | trans-diastereomers formed exclusively from 5-monosubstituted diazotetramic acids | beilstein-journals.org |
| Staudinger Reaction | Tertiary amine / In situ ketene generation | Readily available starting materials; widely used | Can produce cis-, trans-, or mixed isomers depending on conditions | researchgate.netmdpi.com |
Advanced Computational Studies on Reactivity and Selectivity
Computational chemistry is becoming an indispensable tool for guiding synthetic efforts and understanding the fundamental properties of molecules like this compound. Recent studies have demonstrated the power of computational modeling to predict the feasibility and outcome of challenging chemical reactions. mit.edu
For the synthesis of azetidine (B1206935) rings, computational models can prescreen potential reactants, predicting which pairs will react successfully under photocatalytic conditions. mit.edu By calculating factors like frontier orbital energies, these models can rapidly forecast reaction success and yield, replacing traditional trial-and-error experimentation. mit.edu Such approaches could be directly applied to optimize the synthesis of substituted this compound derivatives.
Quantum chemical analyses, including Electron Localization Function (ELF) studies, have been used to unravel the mechanisms of classic reactions like the Staudinger ketene-imine cycloaddition. mdpi.com These computational insights help explain the scope and selectivity of the reaction, providing a theoretical foundation for its application in synthesizing specific β-lactam targets. mdpi.com Similarly, computational analysis has been applied to explore unconventional catalytic methods, such as the use of an oriented external electric field (OEEF) in the Kinugasa reaction, revealing that β-lactams could potentially be formed even without a traditional copper catalyst. researchgate.net
Future research will likely involve using these advanced computational tools to:
Predict the reactivity of the C3 and C4 positions of the this compound ring towards various reagents.
Model the transition states of potential reactions to understand and control stereoselectivity.
Design novel catalysts computationally before their synthesis and experimental testing.
Table 2: Applications of Computational Studies in Azetidinone Chemistry
| Computational Method | Application | Key Findings | References |
|---|---|---|---|
| Frontier Orbital Energy Calculation | Predicting reactivity of alkene-oxime pairs for azetidine synthesis | Enables rapid prescreening of substrates to predict reaction success and yield. | mit.edu |
| Quantum Topological Analysis (ELF) | Unraveling the mechanism of the Staudinger reaction | Provides a detailed understanding of the bond formation sequence and reaction scope. | mdpi.com |
| Reaction Pathway Modeling | Analysis of the Kinugasa reaction under unconventional catalysis (OEEF) | Hypothesized that β-lactam formation is possible without a copper catalyst, pending experimental validation. | researchgate.net |
| Quantum Chemical Calculations | Explaining regioselectivity in azetidine ring-formation reactions | Provides a theoretical basis for Baldwin's rules in specific cyclization reactions. | acs.org |
Development of New Derivatization Strategies
The functionalization of the β-lactam ring is crucial for modifying its biological and chemical properties. For this compound, derivatization efforts can be focused on the C3 position, adjacent to the carbonyl group, and the C4 position.
The C3 position has been a major focus of derivatization, with methods developed to introduce a wide range of substituents. nih.gov Strategies involving C3 carbocation equivalents have proven versatile for creating 3-alkylated, 3-arylated, and 3-alkoxylated β-lactams. nih.gov While base-mediated functionalization via a carbanion intermediate is another route, it often requires more stringent reaction conditions. nih.gov Organometallic reagents have also been used effectively for the α-alkylation of 3-halo-β-lactams, yielding functionalized products with good diastereoselectivity. nih.gov
A particularly promising strategy involves synthetic routes where the final derivatization step is part of the ring-forming process itself. The Wolff rearrangement approach allows for the easy variation of the substituent at the exocyclic carbonyl group by simply changing the nucleophile used to trap the ketene intermediate. beilstein-journals.org This provides a streamlined path to a library of amides and esters.
Future work in this area will likely focus on developing catalytic and highly selective methods for C-H functionalization directly on the pre-formed azetidinone ring, which would represent a more atom-economical approach to derivatization.
Interdisciplinary Research Integrating this compound Chemistry with Other Fields
The true potential of this compound will be realized through its application in interdisciplinary research, primarily in medicinal chemistry and materials science. The β-lactam ring is the core structural motif of one of the most important classes of antibiotics, including penicillins and cephalosporins. nih.govglobalresearchonline.net
In medicinal chemistry, there is a constant need for novel molecular scaffolds to address challenges like antibiotic resistance and to develop treatments for a wide range of other diseases. nih.govnih.gov The functionalized derivatives of this compound can serve as building blocks for new therapeutic agents. Beyond their classic antibacterial role, β-lactams are being investigated as inhibitors of various enzymes, such as β-lactamases, and as potential treatments for non-bacterial diseases. nih.govmdpi.com For example, diverse heterocyclic structures are being explored as inhibitors for metalloenzymes like carbonic anhydrase, which are implicated in diseases ranging from glaucoma to cancer. nih.gov The structural diversity achievable through the derivatization of the 2-oxoazetidine core makes it an attractive candidate for screening against such novel biological targets.
The integration of this chemistry with other fields could involve:
Medicinal Chemistry : Synthesizing libraries of derivatives for high-throughput screening against various disease targets, including bacterial enzymes, viral proteases, and cancer-related proteins. nih.gov
Catalysis : Using the chiral scaffold of this compound derivatives as ligands for asymmetric metal catalysts.
Analytical Chemistry : Developing new derivatization labels based on the azetidinone core for the sensitive analysis of compounds in complex mixtures. proquest.com
By exploring these future avenues, the scientific community can unlock the full potential of this compound as a versatile tool in synthesis and a building block for functional molecules of the future.
Q & A
Q. Basic
- NMR spectroscopy : Analyze and spectra to confirm the presence of the azetidinone ring (e.g., carbonyl resonance at ~170 ppm) and ester methyl group (~3.7 ppm) .
- X-ray crystallography : Use programs like SHELXL for structure refinement. Ensure high-resolution data collection (≤1.0 Å) to resolve ring puckering and bond-length ambiguities .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (171.19 g/mol) and fragmentation patterns .
How can computational methods like DFT be applied to study the electronic structure of this compound?
Advanced
Density functional theory (DFT) with the Colle-Salvetti correlation-energy functional is effective for modeling the compound’s electronic properties :
- Geometry optimization : Use B3LYP/6-31G(d) basis sets to minimize energy and predict bond angles.
- Reactivity analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Solvent effects : Incorporate polarizable continuum models (PCM) for solution-phase simulations.
What methodological approaches resolve contradictions between experimental and computational data for this compound?
Q. Advanced
- Cross-validation : Compare experimental NMR chemical shifts with DFT-calculated shifts (e.g., using GIAO method) to identify outliers .
- Conformational sampling : Apply Cremer-Pople puckering parameters to quantify ring non-planarity in crystallographic data . Discrepancies may arise from dynamic effects (e.g., solvent-induced conformational changes).
- Error analysis : Statistically assess crystallographic R-factors and computational root-mean-square deviations (RMSD) .
How can the ring puckering of the azetidinone moiety be quantitatively analyzed?
Advanced
The Cremer-Pople parameterization defines ring puckering using amplitude () and phase () coordinates derived from atomic displacements :
Coordinate system : Define a least-squares plane through the four-membered ring atoms.
Amplitude calculation : , where are deviations from the plane.
Phase angle : Determine pseudorotational pathways using torsional angles.
This method is critical for correlating puckering with reactivity or stability.
What safety protocols are recommended for handling this compound in laboratory settings?
Q. Basic
- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis .
- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles due to potential irritancy .
- Waste disposal : Neutralize acidic byproducts before disposal in accordance with institutional guidelines .
How can HPLC be optimized for purity analysis of this compound?
Q. Advanced
- Column selection : Use a C18 reverse-phase column with 5 µm particle size for high resolution .
- Mobile phase : Isocratic elution with acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid (TFA) to enhance peak symmetry.
- Detection : UV monitoring at 210–220 nm for carbonyl absorption.
- Validation : Perform spike-recovery experiments to confirm method accuracy (>98%) .
What strategies address low yields in the synthesis of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
